4-amino-2-chloro-N-phenylbenzamide
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Overview
Description
4-amino-2-chloro-N-phenylbenzamide is an organic compound with the molecular formula C13H11ClN2O. It is a crystalline solid, typically appearing as a light yellow to brown powder. This compound is known for its stability and solubility in certain organic solvents like dimethyl sulfoxide and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-chloro-N-phenylbenzamide typically involves the reaction of 4-amino-2-chlorobenzoic acid with aniline in the presence of a coupling agent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-chloro-N-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Products include various substituted benzamides.
Oxidation: Products include nitro derivatives.
Reduction: Products include amine derivatives.
Scientific Research Applications
4-amino-2-chloro-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain cancers.
Mechanism of Action
The mechanism of action of 4-amino-2-chloro-N-phenylbenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer research .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-chlorobenzamide
- 2-chloro-5-nitro-N-phenylbenzamide
- 4-amino-2-chlorobenzonitrile
Uniqueness
4-amino-2-chloro-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and chloro groups allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-amino-2-chloro-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-8-9(15)6-7-11(12)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIPGIJGCWPBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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